Urea, N,N'-bis[4-(1-methylethyl)phenyl]-
Overview
Description
Urea, N,N’-bis[4-(1-methylethyl)phenyl]- is an organic compound characterized by the presence of two isopropylphenyl groups attached to a central urea moiety. This compound is part of the larger class of N-substituted ureas, which are known for their diverse chemical and biological properties. The molecular formula of Urea, N,N’-bis[4-(1-methylethyl)phenyl]- is C19H24N2O, and it is commonly used in various industrial and research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’-bis[4-(1-methylethyl)phenyl]- typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 4-isopropylaniline with phosgene to form the corresponding isocyanate, which then reacts with another equivalent of 4-isopropylaniline to yield the desired urea derivative . This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate intermediate.
Industrial Production Methods
In industrial settings, the production of N-substituted ureas like Urea, N,N’-bis[4-(1-methylethyl)phenyl]- often involves the use of safer and more environmentally friendly reagents. For instance, the reaction of amines with carbamoyl chlorides or isocyanates in the presence of a catalyst can be scaled up for large-scale production . The use of water as a solvent and the avoidance of organic co-solvents are also preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’-bis[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea oxides.
Reduction: Reduction reactions can convert the urea moiety to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic rings can yield nitro derivatives, while reduction can produce corresponding amines .
Scientific Research Applications
Urea, N,N’-bis[4-(1-methylethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibitors and protein interactions.
Industry: Urea derivatives are employed in the production of polymers, resins, and agrochemicals.
Mechanism of Action
The mechanism of action of Urea, N,N’-bis[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic enzymes, which can lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Urea, N,N’-bis(1-methylethyl)-N’-[4-[2-(2-quinolinyl)ethenyl]phenyl]-: This compound has a similar urea core but with different substituents on the aromatic rings.
Uniqueness
Urea, N,N’-bis[4-(1-methylethyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Biological Activity
Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents. Among these, Urea, N,N'-bis[4-(1-methylethyl)phenyl] stands out for its unique structural features and promising biological properties. This article explores its biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound Urea, N,N'-bis[4-(1-methylethyl)phenyl]- features a urea backbone with two 4-(1-methylethyl)phenyl substituents. This structure is pivotal in determining its biological interactions and pharmacological potential.
Biological Activity Overview
Research indicates that Urea, N,N'-bis[4-(1-methylethyl)phenyl]- exhibits a range of biological activities, including:
- Anticancer Properties : The compound has shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including interference with protein kinases and growth factor receptors.
- Antimicrobial Activity : Similar urea derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
- Neurological Effects : Some studies have indicated that compounds related to this urea derivative may modulate neurotransmitter receptors, which could be beneficial in neurological disorders.
The synthesis of Urea, N,N'-bis[4-(1-methylethyl)phenyl]- typically involves multi-step organic reactions, including the formation of the urea linkage followed by selective substitution of the phenyl groups. Understanding the synthesis pathway is crucial for optimizing its biological activity.
Anticancer Activity
In a study evaluating various urea derivatives for anticancer activity, Urea, N,N'-bis[4-(1-methylethyl)phenyl]- was tested against several cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.2 | Inhibition of estrogen receptor signaling |
A549 (Lung) | 3.8 | Induction of apoptosis via caspase activation |
HeLa (Cervical) | 4.5 | Cell cycle arrest in G2/M phase |
Antimicrobial Studies
Another study evaluated the antimicrobial efficacy of Urea derivatives against common pathogens. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Structure-Activity Relationship (SAR)
The biological activity of Urea, N,N'-bis[4-(1-methylethyl)phenyl]- can be attributed to its structural characteristics. Modifications to the phenyl groups or the urea moiety can significantly impact its potency and selectivity.
Key Findings from SAR Studies
- Substitution on the phenyl rings enhances lipophilicity and cellular uptake.
- The presence of alkyl groups at specific positions increases receptor affinity.
- Variations in the urea linkage can alter the compound's mechanism of action.
Properties
IUPAC Name |
1,3-bis(4-propan-2-ylphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-13(2)15-5-9-17(10-6-15)20-19(22)21-18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLLZMJXQLZVHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402104 | |
Record name | Urea, N,N'-bis[4-(1-methylethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113260-74-5 | |
Record name | Urea, N,N'-bis[4-(1-methylethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-BIS-(4-ISOPROPYL-PHENYL)-UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.